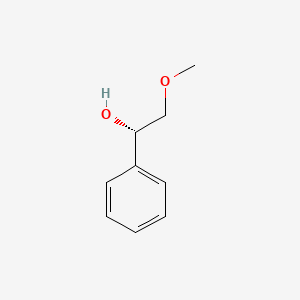

(S)-2-Methoxy-1-phenylethanol

Descripción general

Descripción

(S)-2-Methoxy-1-phenylethanol is an organic compound with the molecular formula C9H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its pleasant floral odor and is often used in the fragrance industry. Additionally, it has applications in various scientific research fields due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(S)-2-Methoxy-1-phenylethanol can be synthesized through several methods. One common approach involves the reduction of (S)-2-methoxy-1-phenylacetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high enantioselectivity.

Industrial Production Methods

In an industrial setting, this compound is often produced via catalytic hydrogenation of (S)-2-methoxy-1-phenylacetaldehyde. This process uses a chiral catalyst to achieve the desired enantiomeric purity. The reaction is carried out under high pressure and temperature conditions to maximize yield and efficiency.

Análisis De Reacciones Químicas

Biocatalytic Reduction of Prochiral Ketones

Cyanobacteria like Leptolyngbya foveolarum catalyze the enantioselective reduction of acetophenone derivatives to produce (S)-1-phenylethanol analogs. While direct data for the methoxy derivative is limited, analogous reactions achieve up to 95% enantiomeric excess (ee) for (S)-1-phenylethanol under optimized phototrophic conditions .

Enzymatic Kinetic Resolution

Lipase-catalyzed acylation is widely used to resolve racemic mixtures. For (R,S)-1-phenylethanol derivatives:

Lipase-Catalyzed Acylation

Novozym 435 (Candida antarctica lipase B) demonstrates high enantioselectivity in ionic liquid/n-hexane biphasic systems. Key findings for (S)-enantiomer retention:

| Parameter | Optimal Value | Enantiomeric Excess (eeₚ) | Enantioselectivity (E) |

|---|---|---|---|

| Acyl Donor | Vinyl acetate | 98.9% | >200 |

| Solvent System | [HMIM][BF₄] | – | 379.0 |

| Temperature | 40°C | 95% | – |

This system allows 5 reaction cycles without significant enzyme deactivation .

Acylation Kinetics and Modeling

The acylation of (S)-2-Methoxy-1-phenylethanol follows a sequential mechanism:

-

Enzyme activation by acyl donor (e.g., vinyl acetate).

-

Nucleophilic attack by the alcohol substrate.

A kinetic model derived for (R,S)-1-phenylethanol shows:

Functional Group Transformations

This compound serves as a precursor in multistep syntheses:

Oxidation to Ketones

Controlled oxidation with PCC or TEMPO yields 2-methoxyacetophenone derivatives, though over-oxidation must be minimized.

Etherification and Protection

The methoxy group participates in Williamson ether synthesis, enabling C–O bond formation with alkyl halides under basic conditions .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Chiral Building Block

(S)-2-Methoxy-1-phenylethanol serves as an important chiral building block in the synthesis of various pharmaceutical agents. Its enantiomerically pure form is crucial for developing drugs that require specific stereochemistry for optimal biological activity. For instance, it is utilized in the synthesis of N-substituted 6,7-benzomorphan-based opioid receptor agonists, which have potential applications in pain management and addiction therapy .

Antimalarial Compounds

Research has shown that derivatives of phenylethanol, including those related to this compound, exhibit antimalarial properties. Compounds derived from this class have been identified in screening programs aimed at discovering new antimalarial agents, showing promising activity against Plasmodium species .

Organic Synthesis

Synthesis of Complex Molecules

this compound is frequently employed as a precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create diverse functional groups and structures. For example, it can be transformed into different alkoxymethyl oxime ethers through reactions with Grignard reagents .

Ligand Preparation

This compound is also used in preparing organolanthanoid complexes, which are significant in coordination chemistry and catalysis. These complexes can exhibit unique properties that are beneficial for various chemical reactions .

Case Study: Kinetic Resolution

A notable study focused on the kinetic resolution of (R,S)-1-phenylethanol using lipase-catalyzed methods demonstrated the effectiveness of this compound as a substrate. The study optimized reaction conditions to achieve high enantiomeric excess, showcasing its utility in producing optically pure compounds for industrial applications .

Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of (S)-2-Methoxy-1-phenylethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but its structural similarity to other bioactive compounds suggests potential interactions with neurotransmitter receptors or metabolic enzymes.

Comparación Con Compuestos Similares

Similar Compounds

®-2-Methoxy-1-phenylethanol: The enantiomer of (S)-2-Methoxy-1-phenylethanol with similar chemical properties but different biological activity.

2-Methoxy-1-phenylpropanol: A structurally similar compound with a different substitution pattern on the phenyl ring.

2-Methoxy-1-phenylethylamine: A related compound with an amine group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its chiral nature and specific odor profile, making it valuable in the fragrance industry. Its enantiomeric purity is crucial for its applications in pharmaceuticals and research, where the specific stereochemistry can significantly impact biological activity.

Actividad Biológica

(S)-2-Methoxy-1-phenylethanol, also known as (S)-2-methoxy-2-phenylethanol, is a chiral compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by a methoxy group attached to a phenylethanol backbone. The synthesis of this compound can be achieved through various methods, including enzymatic resolutions and chemical transformations. For instance, lipase-catalyzed processes have been explored to enhance the yield and purity of the compound, making it a valuable chiral auxiliary in organic synthesis .

Antioxidant Properties

Research has indicated that derivatives of phenylethanol exhibit significant antioxidant activities. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study highlighted that structurally different hydroxylated derivatives of 2-phenylethanol possess notable antioxidant capabilities, which may be attributed to their ability to donate electrons and stabilize free radicals .

Calcium Antagonistic Activity

This compound has been evaluated for its calcium antagonistic properties. Studies have shown that optical isomers of this compound can act as effective calcium channel blockers, exhibiting hypotensive effects. The biological activity was found to be dependent on the stereochemistry of the compound, indicating that the (S) configuration plays a crucial role in its pharmacological effects .

Enzymatic Activity

The compound's interaction with various enzymes has also been studied. For example, it has been investigated as a potential inhibitor of tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are significant in treating hyperpigmentation disorders and have applications in cosmetic formulations. The inhibitory activity of this compound against tyrosinase could provide therapeutic benefits in dermatology .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- Antioxidant Activity : In vitro assays demonstrated that this compound exhibited strong antioxidant activity comparable to known antioxidants. This suggests potential applications in food preservation and nutraceuticals.

- Calcium Channel Blocking : A comparative study on various optical isomers revealed that this compound effectively reduced calcium influx in cardiac cells, indicating its potential use in managing cardiovascular diseases .

- Tyrosinase Inhibition : In cellular models, this compound showed promising results in inhibiting tyrosinase activity, with implications for skin lightening treatments .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(1S)-2-methoxy-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDIVLMPQVYVGW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447962 | |

| Record name | (S)-2-Methoxy-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65487-97-0 | |

| Record name | (S)-2-Methoxy-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.